2-{[4-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}-N-[2-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylphenyl group, and a trifluoromethylphenyl group, all connected through an imidazole and sulfonyl linkage. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-{[4-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the imidazole ring, followed by the introduction of the sulfonyl group and the acetamide moiety. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for cost-effectiveness and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The imidazole ring can be reduced under specific conditions to yield imidazoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
2-{[4-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}-N-[2-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in modulating biological pathways and is being studied for its effects on cellular processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It has been shown to modulate the expression of genes involved in inflammation and oxidative stress, such as tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6). By downregulating these pro-inflammatory markers and upregulating anti-inflammatory markers like IL-10, the compound exerts its therapeutic effects .
Comparison with Similar Compounds
Compared to other similar compounds, 2-{[4-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}-N-[2-(trifluoromethyl)phenyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
Benzimidazole derivatives: These compounds share the imidazole core but differ in their substituents, leading to variations in their reactivity and biological activity.
Trifluoromethylphenyl derivatives: These compounds are known for their stability and unique electronic properties, making them useful in various applications.
Methoxyphenyl derivatives: These compounds are often used in the synthesis of pharmaceuticals and agrochemicals due to their versatile reactivity.
Properties
Molecular Formula |
C26H22F3N3O4S |
---|---|
Molecular Weight |
529.5 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C26H22F3N3O4S/c1-17-7-11-19(12-8-17)32-15-23(18-9-13-20(36-2)14-10-18)31-25(32)37(34,35)16-24(33)30-22-6-4-3-5-21(22)26(27,28)29/h3-15H,16H2,1-2H3,(H,30,33) |
InChI Key |
ICAKAWAJGHUTLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=C2S(=O)(=O)CC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.